6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique bicyclic structure, which includes a pyrrolidine ring fused with a thiazolidine ring, and a carboxylic acid functional group. The presence of these functional groups and the bicyclic structure contribute to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the reaction of maleimide derivatives with various amines and thiols. One common method involves the reaction of maleimide with dimethylamine in the presence of a solvent such as dimethylformamide (DMF) at room temperature . Another approach includes the use of N-hydroxysuccinimide and dicyclohexylcarbodiimide as coupling agents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The maleimide group can react with thiols to form covalent bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiol-substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its ability to form covalent bonds with thiol groups in biomolecules. This interaction can modify the activity of enzymes and proteins, thereby influencing various biological pathways . The compound’s unique structure allows it to target specific molecular sites, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
6-Maleimidohexanoic acid: Similar in structure but with a hexanoic acid chain instead of the bicyclic structure.
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanoic acid: Another related compound with a simpler structure.
Uniqueness
The uniqueness of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid lies in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This structural complexity allows for more specific interactions with biological molecules and greater versatility in chemical synthesis.
Properties
Molecular Formula |
C12H12N2O5S |
---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O5S/c1-12(2)8(11(18)19)14-9(17)7(10(14)20-12)13-5(15)3-4-6(13)16/h3-4,7-8,10H,1-2H3,(H,18,19) |
InChI Key |
NAUXKEXXYZJXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C=CC3=O)C(=O)O)C |
Origin of Product |
United States |
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